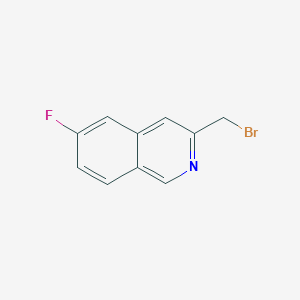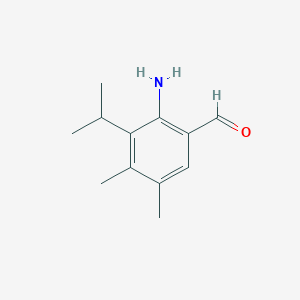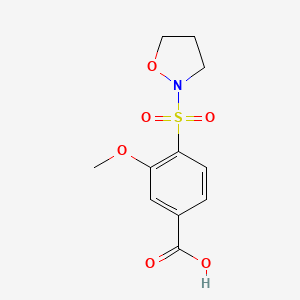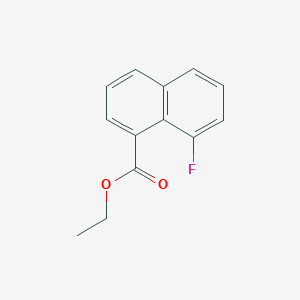
5-Bromo-4-isopropylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually performed under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in DMSO at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution: Formation of 4-isopropylquinoline derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of partially or fully reduced quinoline derivatives.
科学研究应用
5-Bromo-4-isopropylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as DNA and proteins.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
相似化合物的比较
Similar Compounds
4-Isopropylquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromoquinoline: Lacks the isopropyl group, which may affect its binding affinity and specificity to biological targets.
5-Bromo-2-methylquinoline: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
Uniqueness
5-Bromo-4-isopropylquinoline is unique due to the combined presence of both bromine and isopropyl groups, which can synergistically enhance its chemical reactivity and biological activity. This dual substitution pattern can result in improved pharmacokinetic properties and target specificity compared to its analogues .
属性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
5-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3 |
InChI 键 |
KSSIVAYRQPUTLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C(=NC=C1)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)


![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
